Acetamide, N-(4-(((1-butyl-1H-imidazol-2-yl)amino)sulfonyl)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(4-(((1-butyl-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- is a complex organic compound that features an imidazole ring, a sulfonamide group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-(((1-butyl-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- typically involves multiple steps. One common method includes the cyclization of amido-nitriles to form substituted imidazoles . The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The inclusion of various functional groups, such as aryl halides and aromatic heterocycles, is possible under these mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those described for laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4-(((1-butyl-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced, particularly at the sulfonamide group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Acetamide, N-(4-(((1-butyl-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for Acetamide, N-(4-(((1-butyl-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities. The sulfonamide group can interact with proteins, potentially inhibiting their function. These interactions can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a substituted imidazole ring.
Metronidazole: A bactericidal agent featuring an imidazole ring.
Uniqueness
Acetamide, N-(4-(((1-butyl-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- is unique due to its combination of an imidazole ring, a sulfonamide group, and a phenyl ring. This structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications .
Properties
CAS No. |
71795-41-0 |
---|---|
Molecular Formula |
C15H20N4O3S |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-[4-[(1-butylimidazol-2-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C15H20N4O3S/c1-3-4-10-19-11-9-16-15(19)18-23(21,22)14-7-5-13(6-8-14)17-12(2)20/h5-9,11H,3-4,10H2,1-2H3,(H,16,18)(H,17,20) |
InChI Key |
IQVGQGZTBRDSHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.